molecular formula C11H13F2NO2 B13199467 (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Cat. No.: B13199467
M. Wt: 229.22 g/mol
InChI Key: JRRHDHASNALZCO-UHFFFAOYSA-N
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Description

(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine is an organic compound with a complex structure that includes a benzodioxin ring substituted with ethyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: The difluoro groups are introduced via electrophilic fluorination. This step often requires the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethyl Substitution: The ethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using formaldehyde and ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethyl-5,8-dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine: Similar structure but with chlorine atoms instead of fluorine.

    (2-Methyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

The unique combination of ethyl and difluoro substituents in (2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in specific applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(3-ethyl-5,8-difluoro-2H-1,4-benzodioxin-3-yl)methanamine

InChI

InChI=1S/C11H13F2NO2/c1-2-11(5-14)6-15-9-7(12)3-4-8(13)10(9)16-11/h3-4H,2,5-6,14H2,1H3

InChI Key

JRRHDHASNALZCO-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(C=CC(=C2O1)F)F)CN

Origin of Product

United States

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